molecular formula C20H16FNO3S B4747029 methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate

methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate

Cat. No. B4747029
M. Wt: 369.4 g/mol
InChI Key: UYAUMUNDZSFRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate, also known as Methyl FAPT, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiophene derivatives and has been studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. For example, studies have shown that methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can reduce inflammation and pain. However, more research is needed to fully understand the effects of methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT on the body.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a high yield, which makes it cost-effective for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT. One direction is to investigate its potential use as a cancer treatment. Studies have shown that it can inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in vivo. Another direction is to investigate its potential use as a pesticide. Studies have shown that it can be effective against certain pests, but more research is needed to determine its safety and efficacy. Finally, more research is needed to fully understand the mechanism of action of methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT and its effects on the body.

Scientific Research Applications

Methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate FAPT has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use as a building block for organic electronics.

properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S/c1-25-20(24)18-16(14-5-3-2-4-6-14)12-26-19(18)22-17(23)11-13-7-9-15(21)10-8-13/h2-10,12H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAUMUNDZSFRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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